molecular formula C28H32N6O3 B610950 SPOP-IN-6b CAS No. 2136270-20-5

SPOP-IN-6b

Katalognummer B610950
CAS-Nummer: 2136270-20-5
Molekulargewicht: 500.6
InChI-Schlüssel: RYTGHNMOSCSWJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SPOP-IN-6b is an inhibitor of E3 ligase adaptor SPOP . It suppresses oncogenic SPOP-signaling pathways in ccRCC (clear cell Renal Cell Carcinoma), thereby inducing cell death and preventing tumor progress of ccRCC . It is an effective inhibitor of speckle-type POZ protein (SPOP) with an IC50 of 3.58 μM .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C28H32N6O3 . The IUPAC name is 2-imino-10-methyl-N-(3-morpholinopropyl)-5-oxo-1-phenethyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 500.6 . It is a solid substance .

Wissenschaftliche Forschungsanwendungen

  • Inhibition of Kidney Cancer : SPOP-IN-6b has been identified as a potent inhibitor of the oncogenic SPOP-signaling pathway in clear-cell renal cell carcinomas (ccRCC). It has been shown to suppress the viability and colony formation of ccRCC cell lines and to disrupt SPOP's binding to PTEN in cells, leading to decreased levels of phosphorylated AKT and ERK, which are crucial for cancer cell survival and proliferation (Dong et al., 2020).

  • Target for Kidney Cancer Therapies : Research has suggested that inhibiting the E3 ligase adaptor SPOP, which can be achieved with compounds like this compound, could be a novel therapeutic strategy for treating ccRCC. This is due to SPOP's overexpression and mislocation in the cytoplasm in ccRCC, which makes it a specific target for cancer therapy (Stone, 2016).

  • Prostate Cancer Pathogenesis : SPOP mutations have been identified as a driver of prostate cancer development and progression. The role of SPOP in prostate cancer involves its function as an adaptor protein of the CUL3-RBX1 E3 ubiquitin ligase complex, which contributes to prostate cancer pathogenesis by dysregulating mitochondrial fission (Jin et al., 2017).

  • Regulation in Cellular Processes : SPOP is also involved in various cellular processes like higher-order oligomerization, which influences its recruitment to nuclear speckles. This mechanism plays a role in cancer as SPOP mutations are associated with altered cellular localization and function (Marzahn et al., 2016).

  • Tumor Suppressor Role : SPOP functions as a tumor suppressor by promoting senescence and targeting specific proteins for degradation. Mutations in SPOP, commonly seen in cancers, interfere with its ability to regulate ubiquitin-dependent proteostasis (Bouchard et al., 2018).

Wirkmechanismus

SPOP-IN-6b works by inhibiting the speckle-type POZ protein (SPOP) . SPOP is a cullin 3-based E3 ubiquitin ligase adaptor protein that plays a crucial role in ubiquitin-mediated protein degradation . By inhibiting SPOP, this compound can suppress oncogenic SPOP-signaling pathways, induce cell death, and prevent tumor progress .

Zukünftige Richtungen

SPOP-IN-6b is a promising compound for cancer treatment, particularly in the context of renal cell carcinoma . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its efficacy and safety in preclinical and clinical trials. It’s also worth exploring its potential in treating other types of cancers where SPOP plays a crucial role .

Eigenschaften

IUPAC Name

6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N6O3/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTGHNMOSCSWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.